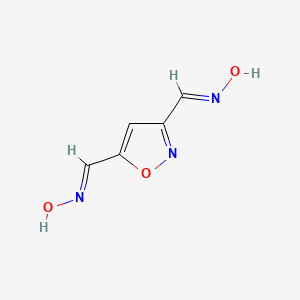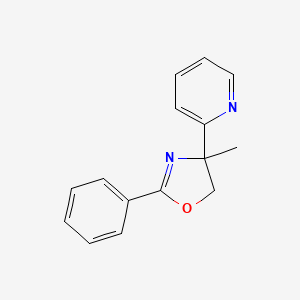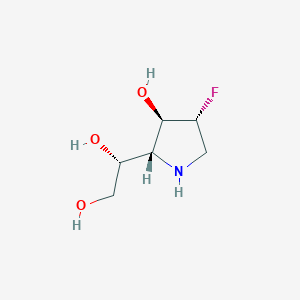
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime typically involves the cyclization of appropriate precursors. One common method is the reaction of aldehydes with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazole ring . The reaction conditions often include refluxing in methanol for several hours to achieve the desired product .
Industrial Production Methods
the general principles of isoxazole synthesis can be applied, such as using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are explored for their anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound with a similar structure but without the hydroxyimino and carbaldehyde oxime groups.
Thiadiazole: Another five-membered heterocycle with sulfur and nitrogen atoms.
Oxadiazole: A heterocycle containing two nitrogen atoms and one oxygen atom.
Uniqueness
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is unique due to its specific functional groups, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H5N3O3 |
|---|---|
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
(NE)-N-[[3-[(E)-hydroxyiminomethyl]-1,2-oxazol-5-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C5H5N3O3/c9-6-2-4-1-5(3-7-10)11-8-4/h1-3,9-10H/b6-2+,7-3+ |
Clave InChI |
GVBKGSDXUUDQSZ-YPCIICBESA-N |
SMILES isomérico |
C1=C(ON=C1/C=N/O)/C=N/O |
SMILES canónico |
C1=C(ON=C1C=NO)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)





![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B12871167.png)

![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)

![1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)

